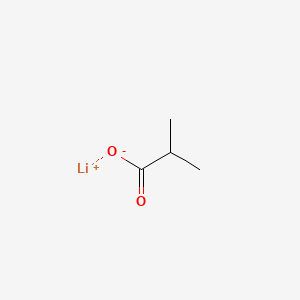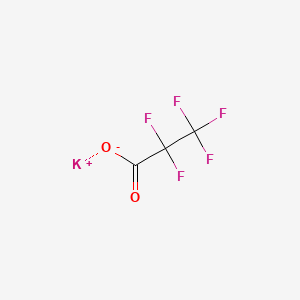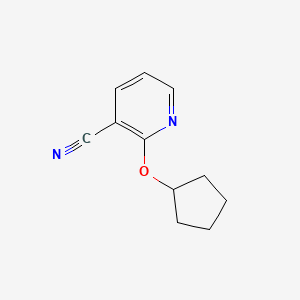
2-(Cyclopentyloxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Cyclopentyloxy)nicotinonitrile” is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is used for research purposes and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a nitrile group attached to it . The compound’s orthorhombic crystallization in the P21212 space group is composed of a pyridine core flanked by two phenyl rings .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied for their reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Selective Toxicity of Neonicotinoids
Neonicotinoids, including compounds structurally related to 2-(Cyclopentyloxy)nicotinonitrile, show remarkable selectivity due to differences between insect and mammalian nicotinic acetylcholine receptors (nAChRs). These differences underlie the selective toxicity of neonicotinoids, which act as agonists at insect nAChRs without the same level of effectiveness or safety in mammals. This selectivity is foundational for the development and use of neonicotinoids as safe and effective insecticides (Tomizawa & Casida, 2003).
Chemosensing and Pharmacological Properties
Coumarin derivatives, related in function to nicotinonitrile derivatives, have been investigated for their antimicrobial, antioxidant, and anti-inflammatory activities. These compounds, through chemical reactions that include nicotinonitrile as a component, demonstrate significant biological activities, suggesting potential applications in developing new therapeutic agents (Al-Hazmy et al., 2022).
Neonicotinoid Metabolism
Understanding the metabolism of neonicotinoids, which share a common structure with this compound, is crucial for evaluating their toxicology and environmental impact. These compounds are metabolized through various pathways involving phase I and II enzymes, leading to products that can affect mammalian health and environmental safety. Insights into their metabolic pathways inform the design of safer and more effective pesticides (Casida, 2011).
Luminescent Properties for Material Science
Nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, exhibit promising luminescent properties, making them potential candidates for applications in material science, particularly as blue light-emitting materials. Their photophysical properties, including absorption and fluorescence, underline the potential for developing new optical materials and devices (Ahipa et al., 2014).
Synthesis and Characterization for Drug Development
The synthesis and characterization of new nicotinonitrile and furo[2,3-b]pyridine derivatives bearing thiophene substituent highlight the versatility of nicotinonitrile compounds in drug development. These derivatives have shown promising cytotoxic activity against various tumor cell lines, underscoring their potential in cancer therapy (Ibrahim et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMXJSCANAEKAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640928 |
Source


|
| Record name | 2-(Cyclopentyloxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016805-97-2 |
Source


|
| Record name | 2-(Cyclopentyloxy)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


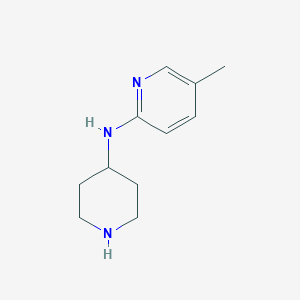

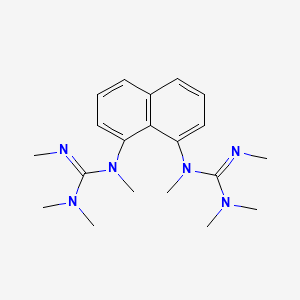


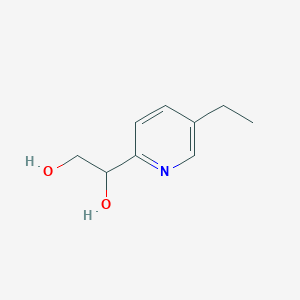

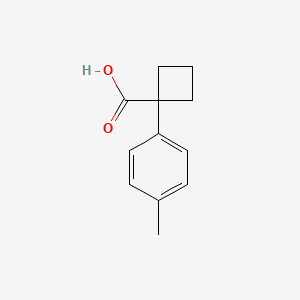
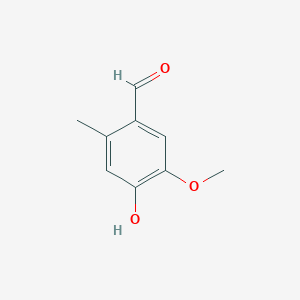
![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)

